L-Seryl-L-leucyl-L-tyrosyl-L-alanine
Description
L-Seryl-L-leucyl-L-tyrosyl-L-alanine is a tetrapeptide with the sequence Ser-Leu-Tyr-Ala and an estimated molecular weight of 506.54 g/mol. The sequence comprises two hydrophobic residues (leucine and alanine), one aromatic tyrosine with a polar hydroxyl group, and serine, which contributes hydrophilicity.
Properties
CAS No. |
925896-70-4 |
|---|---|
Molecular Formula |
C21H32N4O7 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H32N4O7/c1-11(2)8-16(24-18(28)15(22)10-26)20(30)25-17(19(29)23-12(3)21(31)32)9-13-4-6-14(27)7-5-13/h4-7,11-12,15-17,26-27H,8-10,22H2,1-3H3,(H,23,29)(H,24,28)(H,25,30)(H,31,32)/t12-,15-,16-,17-/m0/s1 |
InChI Key |
JYGAFXCVVHIALF-STECZYCISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves stringent quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Dityrosine, hydroxylated tyrosine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Seryl-L-leucyl-L-tyrosyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-tyrosyl-L-alanine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger various cellular responses, including signal transduction pathways, enzyme activation, or inhibition.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations:
- Chirality: Unlike the D-alanine-containing peptide in , the target uses exclusively L-amino acids, which may influence enzymatic stability and bioactivity.
- Hydrophobicity : The target’s estimated XLogP (~-1.5) suggests moderate hydrophilicity, comparable to (XLogP -2.3) but less hydrophobic than (due to repeated Leu residues).
Stability and Degradation
- Enzymatic Resistance: Peptides with D-amino acids (e.g., ) are often resistant to proteolytic degradation, whereas the target’s all-L configuration may render it susceptible to hydrolysis in biological systems.
- Membrane Permeability : Shorter peptides like the target may exhibit better membrane permeability than larger analogues (e.g., ), though this is offset by reduced receptor-binding specificity.
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